

An In-depth Technical Guide to the Isomers of Cyclohexyl-methylphenol

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Compound of Interest

Compound Name: *2-Cyclohexyl-5-methylphenol*

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This technical guide provides a comprehensive overview of the isomers of cyclohexyl-methylphenol, a group of organic compounds with applications in the chemical industry. This document details their synthesis, physicochemical properties, and spectroscopic data. Experimental protocols for their synthesis and analysis are also provided to support further research and development.

Physicochemical Properties

The isomers of cyclohexyl-methylphenol share the same molecular formula ($C_{13}H_{18}O$) and molecular weight (190.28 g/mol), but differ in the substitution pattern of the cyclohexyl and methyl groups on the phenol ring. These structural variations lead to differences in their physical and chemical properties, as summarized in the table below.

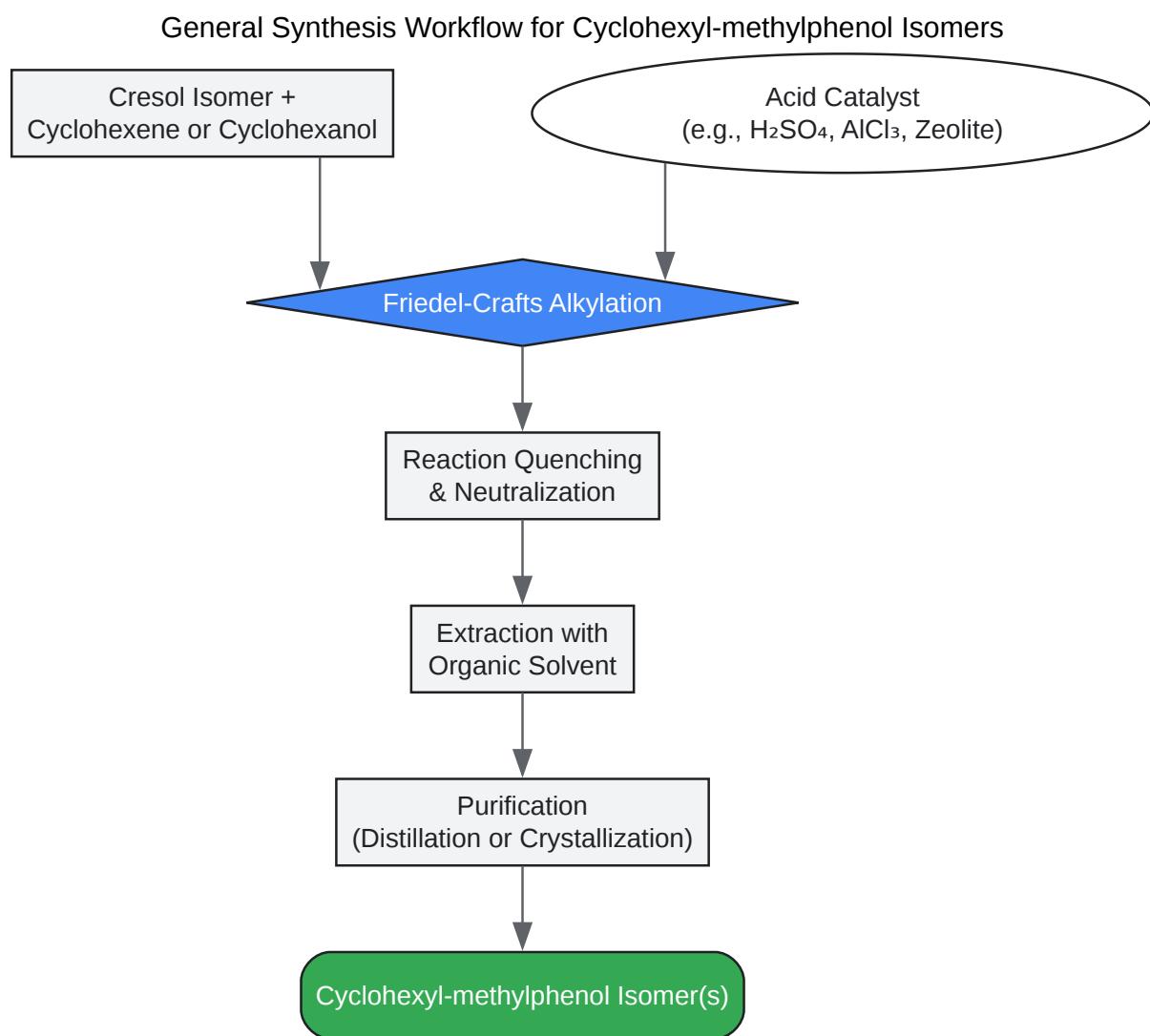
Isomer	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
1	2-Cyclohexyl-5-methylphenol	1596-13-0	C ₁₃ H ₁₈ O	190.28	67-71	135 (at 2 mmHg)[1]
2	4-Cyclohexyl-2-methylphenol	10366-14-0	C ₁₃ H ₁₈ O	190.28	Not available	Not available
3	5-Cyclohexyl-2-methylphenol	Not available	C ₁₃ H ₁₈ O	190.28[2]	Not available	Not available
4	2-Cyclohexyl-6-methylphenol	4855-68-9	C ₁₃ H ₁₈ O	190.28[3]	70.5[4]	192 (at 50 Torr)[4]
5	4-Cyclohexyl-3-methylphenol	1596-16-3	C ₁₃ H ₁₈ O	190.28	Not available	Not available

Note: Some physical properties are not readily available in the literature and are marked as "Not available." Computed properties from databases like PubChem are available for some isomers.[2][5]

Synthesis of Cyclohexyl-methylphenol Isomers

The most common method for synthesizing cyclohexyl-methylphenol isomers is the Friedel-Crafts alkylation of cresols with either cyclohexene or cyclohexanol in the presence of an acid catalyst. The choice of cresol isomer (ortho-, meta-, or para-cresol) and the reaction conditions can influence the isomeric distribution of the final product.

A general workflow for the synthesis is illustrated below:



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Caption: General synthesis workflow for cyclohexyl-methylphenol isomers.

Detailed Experimental Protocol: Alkylation of p-Cresol with Cyclohexanol

This protocol provides a representative example for the synthesis of 4-methyl-2-cyclohexylphenol.

Materials:

- p-Cresol
- Cyclohexanol
- Acidic zeolite catalyst (e.g., H-BEA)
- Toluene (solvent)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve p-cresol in toluene.
- Add the acidic zeolite catalyst to the solution (typically 1-10% by weight relative to p-cresol).
- Heat the mixture to the reaction temperature (typically 140-200°C).
- Add cyclohexanol dropwise to the heated mixture over a period of time. The molar ratio of cyclohexanol to p-cresol is typically in the range of 1:1 to 1:4.
- After the addition is complete, continue stirring the reaction mixture at the same temperature for several hours until the reaction is complete (monitored by TLC or GC).

- Cool the reaction mixture to room temperature and filter to remove the catalyst.
- Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation or recrystallization to yield the desired cyclohexyl-methylphenol isomer.

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of cyclohexyl-methylphenol isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture.

Experimental Protocol:

- Instrument: A standard gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
- Injector Temperature: 250°C.
- MS Detector: Operated in electron ionization (EI) mode at 70 eV.
- Mass Range: Scan from m/z 40 to 400.

- Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) before injection.

The resulting mass spectra will show a molecular ion peak (M^+) at m/z 190, corresponding to the molecular weight of the isomers. The fragmentation pattern will be characteristic of the specific isomer and can be used for identification by comparison with spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy provide detailed information about the chemical structure of the isomers.

Experimental Protocol:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Internal Standard: Tetramethylsilane (TMS).
- Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of the deuterated solvent.
- Data Acquisition: Acquire ^1H and ^{13}C spectra under standard conditions.

The chemical shifts (δ) and coupling constants (J) in the ^1H NMR spectrum, and the chemical shifts in the ^{13}C NMR spectrum, will be unique for each isomer, allowing for unambiguous structure elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

- Instrument: A standard FTIR spectrometer.

- Sample Preparation: Samples can be analyzed as a thin film on a salt plate (for liquids or low-melting solids), as a KBr pellet (for solids), or in a suitable solvent.
- Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm^{-1}).

The FTIR spectra of all isomers will exhibit a broad absorption band in the region of 3200-3600 cm^{-1} due to the O-H stretching of the phenolic hydroxyl group. Characteristic absorptions for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the cyclohexyl and methyl groups, will also be present. While the overall spectra will be similar, subtle differences in the fingerprint region (below 1500 cm^{-1}) can help distinguish between the isomers. For example, an FTIR spectrum of 4-cyclohexyl-3-methylphenol is available in the SpectraBase database.^[6]

Applications

Cyclohexyl-methylphenol isomers are primarily used as intermediates in the chemical industry. Their antioxidant properties make them suitable for use as stabilizers in polymers and other materials.^[3] They can also serve as precursors in the synthesis of more complex molecules for various applications.

Safety and Handling

Cyclohexyl-methylphenol isomers should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) for the specific isomer. Some isomers are classified as harmful if swallowed and can cause skin and eye irritation.^[5]

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